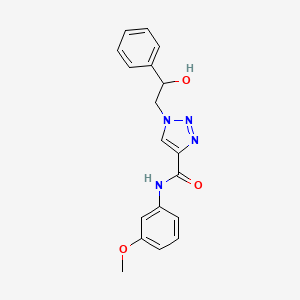
1-(2-hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as HPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPTC belongs to the class of triazole compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Ester Cleavage in Surfactant Micelles
Hydroxybenzotriazole derivatives, closely related to the chemical structure , have been explored for their catalytic properties in the cleavage of esters within surfactant micelles. These studies provide insights into the enhanced hydrolysis rates of esters, demonstrating the potential of such compounds in biochemical reactions and industrial applications (Bhattacharya & Kumar, 2005).
Anticancer Activity
Research into triazole derivatives, including compounds structurally similar to the one specified, reveals their significant potential in anticancer treatments. Specific derivatives have shown promising cytotoxicity against breast cancer cell lines, highlighting the importance of structural modifications for enhancing biological activity (Shinde et al., 2022).
Blue Emitting Fluorophores
Triazole derivatives have been synthesized and studied for their photophysical properties, serving as blue emitting fluorophores. These compounds are of interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent markers in biological imaging, offering a glimpse into the versatile applications of triazole compounds in materials science and diagnostic imaging (Padalkar et al., 2015).
Corrosion Inhibition
Triazole compounds have been examined for their effectiveness in inhibiting corrosion of mild steel in acidic environments. The presence of methoxyphenyl groups in such compounds significantly enhances their inhibition efficiency, potentially offering cost-effective solutions for extending the lifespan of metal components in industrial settings (Bentiss et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Studies have also explored the enzyme inhibition capabilities of triazole derivatives for therapeutic applications. Such compounds have shown moderate inhibitory effects against enzymes relevant to Alzheimer's and diabetes, indicating their potential as lead compounds in the development of new treatments for these conditions (Saleem et al., 2018).
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-(3-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-25-15-9-5-8-14(10-15)19-18(24)16-11-22(21-20-16)12-17(23)13-6-3-2-4-7-13/h2-11,17,23H,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZJMWXTVMDUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



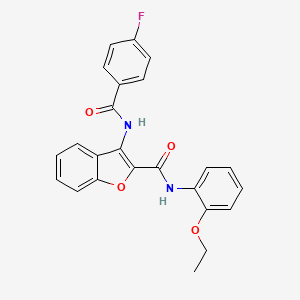
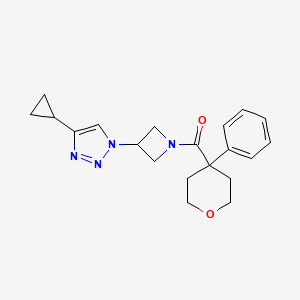
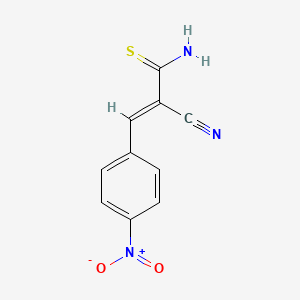
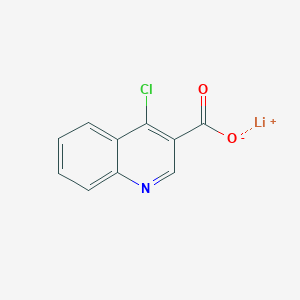

![Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2896359.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)

![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)